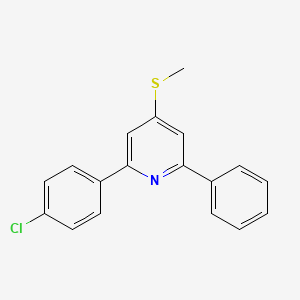
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a 4-chlorophenyl group, a 4-methylthio group, and a 6-phenyl group
準備方法
The synthesis of 2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylthiobenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then cyclized with ammonium acetate in acetic acid to yield the desired pyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反応の分析
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridine ring or the methylthio group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho and para to the substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases. Its ability to modulate specific molecular pathways is of particular interest.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the nature of the interactions .
類似化合物との比較
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound also contains a 4-chlorophenyl group but differs in its core structure and substituents, leading to different biological activities and applications.
4-(4-Chlorophenyl)-2-methylthio-6-phenylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring, this compound may exhibit different chemical reactivity and biological properties.
特性
CAS番号 |
116610-62-9 |
|---|---|
分子式 |
C18H14ClNS |
分子量 |
311.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-methylsulfanyl-6-phenylpyridine |
InChI |
InChI=1S/C18H14ClNS/c1-21-16-11-17(13-5-3-2-4-6-13)20-18(12-16)14-7-9-15(19)10-8-14/h2-12H,1H3 |
InChIキー |
XBYKXPLUNZAVHL-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


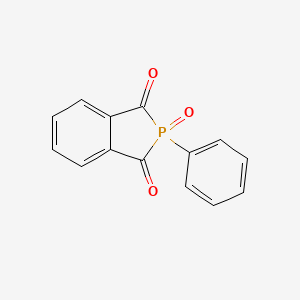
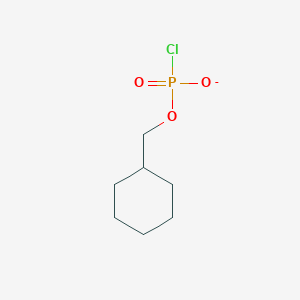
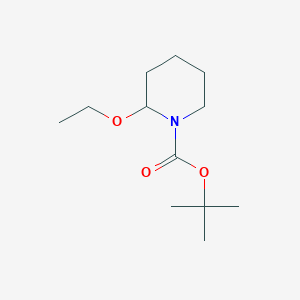
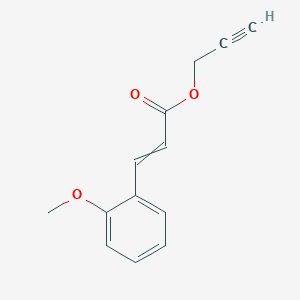
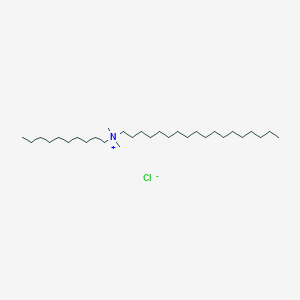
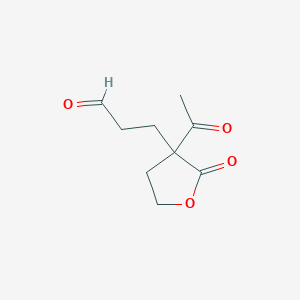
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
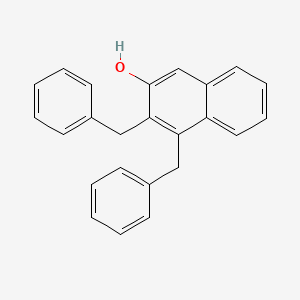

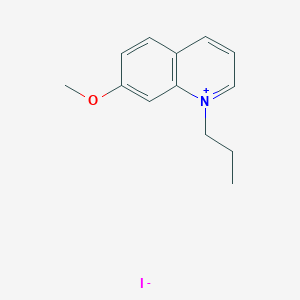

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
